N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine
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Overview
Description
N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine is an organic compound that belongs to the class of imines These compounds are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzaldehyde+4-methoxyaniline→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylidene]amine
- N-(4-methoxyphenyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]amine
- N-(4-methoxyphenyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]amine
Uniqueness
N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine is unique due to the presence of two methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s electron-donating properties, making it more reactive in certain chemical reactions.
Properties
CAS No. |
6325-62-8 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N,1-bis(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C16H17NO2/c1-12(13-4-8-15(18-2)9-5-13)17-14-6-10-16(19-3)11-7-14/h4-11H,1-3H3 |
InChI Key |
UFKQRFKJIPICMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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